molecular formula C9H16ClF2N3 B12230749 N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12230749
M. Wt: 239.69 g/mol
InChI Key: GEXSVJXMDJMQJF-UHFFFAOYSA-N
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Description

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClF2N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the butyl group: This step involves the alkylation of the pyrazole ring with butyl halide under basic conditions.

    Addition of the difluoroethyl group: This can be done via a nucleophilic substitution reaction using a difluoroethyl halide.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole ring.

    Reduction: Reduction reactions can occur at the difluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butyl and difluoroethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as N-butyl-1-ethylpyrazol-4-amine.

    Substitution: Substituted derivatives with various functional groups replacing the butyl or difluoroethyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11;/h5-6,9,12H,2-4,7H2,1H3;1H

InChI Key

GEXSVJXMDJMQJF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CC(F)F.Cl

Origin of Product

United States

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